molecular formula C17H16O4 B1619390 (4-Methoxyphenyl)(4-methoxybenzylidene)acetic acid CAS No. 83072-25-7

(4-Methoxyphenyl)(4-methoxybenzylidene)acetic acid

Cat. No.: B1619390
CAS No.: 83072-25-7
M. Wt: 284.31 g/mol
InChI Key: DUVDSIWOHRUZCS-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)(4-methoxybenzylidene)acetic acid is an organic compound belonging to the class of phenylpropanoids. It is characterized by the presence of two methoxyphenyl groups attached to an acrylic acid moiety. This compound is known for its significant biological activities, including hepatoprotective, anti-amnesic, cognition-enhancing, antihyperglycemic, and neuroprotective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxyphenyl)(4-methoxybenzylidene)acetic acid typically involves the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by a Knoevenagel condensation reaction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine. The reaction mixture is usually refluxed for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The use of advanced purification techniques like crystallization and chromatography is common to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: (4-Methoxyphenyl)(4-methoxybenzylidene)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the acrylic acid moiety to an alcohol.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(4-Methoxyphenyl)(4-methoxybenzylidene)acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)(4-methoxybenzylidene)acetic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: (4-Methoxyphenyl)(4-methoxybenzylidene)acetic acid is unique due to its dual methoxyphenyl groups, which contribute to its enhanced biological activities and potential therapeutic applications. Its ability to modulate multiple molecular pathways makes it a promising candidate for further research and development .

Properties

CAS No.

83072-25-7

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

(E)-2,3-bis(4-methoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C17H16O4/c1-20-14-7-3-12(4-8-14)11-16(17(18)19)13-5-9-15(21-2)10-6-13/h3-11H,1-2H3,(H,18,19)/b16-11+

InChI Key

DUVDSIWOHRUZCS-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C=C(C2=CC=C(C=C2)OC)C(=O)O

Canonical SMILES

COC1=CC=C(C=C1)C=C(C2=CC=C(C=C2)OC)C(=O)O

Origin of Product

United States

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